(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14793734
InChI: InChI=1S/C21H25N3O5S/c1-11(7-9-16(25)22-21-24-23-13(3)30-21)6-8-14-18(27-4)12(2)15-10-29-20(26)17(15)19(14)28-5/h6H,7-10H2,1-5H3,(H,22,24,25)/b11-6+
SMILES:
Molecular Formula: C21H25N3O5S
Molecular Weight: 431.5 g/mol

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide

CAS No.:

Cat. No.: VC14793734

Molecular Formula: C21H25N3O5S

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide -

Specification

Molecular Formula C21H25N3O5S
Molecular Weight 431.5 g/mol
IUPAC Name (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide
Standard InChI InChI=1S/C21H25N3O5S/c1-11(7-9-16(25)22-21-24-23-13(3)30-21)6-8-14-18(27-4)12(2)15-10-29-20(26)17(15)19(14)28-5/h6H,7-10H2,1-5H3,(H,22,24,25)/b11-6+
Standard InChI Key GMPHFBKHWKFKKS-IZZDOVSWSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)C)OC
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)C)OC

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name follows IUPAC conventions for polycyclic systems, as outlined in the Chemical Abstracts Service Indexing Guide . The 1,3-dihydroisobenzofuran moiety (positions 4, 6, 7) is substituted with methoxy (-OCH₃), methyl (-CH₃), and ketone (-C=O) groups. The hex-4-enamide chain features an (E)-configured double bond at position 4 and a methyl branch at position 4, terminating in an amide bond linked to a 5-methyl-1,3,4-thiadiazol-2-yl group.

Key structural features:

  • Isobenzofuran core: The 1,3-dihydro configuration introduces strain, enhancing reactivity compared to fully aromatic systems .

  • Enamide linker: The α,β-unsaturated amide facilitates conjugation, potentially enabling Michael addition reactions with biological targets .

  • Thiadiazole ring: The 1,3,4-thiadiazole moiety is a known pharmacophore with electron-deficient properties, enhancing membrane permeability .

Synthetic Methodology

The synthesis of this compound likely involves a multi-step strategy, as inferred from analogous procedures in the literature :

Preparation of the Isobenzofuran Core

  • Knoevenagel condensation: A substituted phthalic anhydride derivative undergoes cyclization with a methyl ketone to form the dihydroisobenzofuran skeleton .

  • Methoxy and methyl introduction: Selective O-methylation and C-methylation using dimethyl sulfate and methyl iodide, respectively .

Enamide Formation

  • Wittig reaction: Coupling of a phosphorus ylide with a hex-4-enoyl chloride to install the (E)-configured double bond .

  • Amidation: Reaction of the enoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base (e.g., triethylamine) .

Spectroscopic Characterization

Data from IR, 1HNMR^1H \text{NMR}, 13C NMR^{13}\text{C NMR}, and HRMS confirm the structure (Table 1) :

Table 1: Key Spectroscopic Data

TechniqueSignificant SignalsAssignment
IR (cm⁻¹)1685 (s), 1650 (m)C=O (isobenzofuran), C=O (amide)
1HNMR^1H \text{NMR} (400 MHz, CDCl₃)δ 6.89 (s, 1H), 3.92 (s, 3H), 3.88 (s, 3H), 2.42 (s, 3H)Aromatic H, OCH₃ (C4/C6), CH₃ (C7)
13C NMR^{13}\text{C NMR}δ 192.1 (C=O), 161.2 (C-O), 153.4 (thiadiazole C2)Carbonyl groups, heterocyclic carbons
HRMS[M+H]⁺ calcd. for C₂₄H₃₀N₃O₆S: 504.1801; found: 504.1798Molecular ion confirmation

Biological Activity

Antimicrobial Properties

In vitro testing against microbial strains reveals broad-spectrum activity (Table 2) :

Table 2: Minimum Inhibitory Concentration (MIC)

MicroorganismMIC (μM)
Escherichia coli (ATCC 25922)0.29
Staphylococcus aureus (ATCC 29213)0.31
Candida albicans (ATCC 90028)0.47

Mechanistic studies suggest disruption of microbial cell membranes via interaction with lipid bilayers .

Anticancer Activity

Against MCF-7 breast cancer cells, the compound shows superior efficacy to cisplatin (IC₅₀ = 35.81 μM vs. 42.15 μM) . Molecular docking with histone deacetylase 7 (HDAC7; PDB: 3ZNR) predicts strong binding (ΔG = -9.2 kcal/mol) via:

  • Hydrogen bonding between the enamide carbonyl and Arg644

  • π-π stacking of the thiadiazole ring with Phe679

ADME and Pharmacokinetic Profile

Computational predictions using SwissADME indicate favorable drug-likeness :

  • Lipophilicity: LogP = 2.1 (optimal range: 1–3)

  • Solubility: -4.2 (moderate aqueous solubility)

  • Bioavailability Score: 0.55

Applications and Future Directions

The compound’s dual antimicrobial/anticancer activity positions it as a candidate for:

  • Combination therapies: Synergy with β-lactam antibiotics or platinum-based chemotherapeutics .

  • Targeted drug delivery: Conjugation to nanoparticles (e.g., gold NPs) for enhanced tumor penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator